[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(5-hydroxypyridine-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-6-1-5(2-9-3-6)8(14)10-4-7(12)13/h1-3,11H,4H2,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOJDRRKJPJPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives, which are commercially available or can be synthesized through various methods.
Hydroxylation: Introduction of the hydroxy group at the 5-position of the pyridine ring can be achieved through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Carbonylation: The carbonyl group at the 3-position is introduced via carbonylation reactions, often using carbon monoxide in the presence of a catalyst.
Amino-Acetic Acid Coupling: The final step involves coupling the modified pyridine ring with amino-acetic acid. This can be achieved through amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products
The major products formed from these reactions include:
- Oxidized derivatives with additional carbonyl groups
- Reduced derivatives with hydroxy groups
- Substituted derivatives with various functional groups replacing the amino group
Scientific Research Applications
[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid is a compound with a pyridine ring, a hydroxy group at the 5-position, a carbonyl group at the 3-position, and an amino-acetic acid component, making it useful in scientific fields. It is applicable in chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid serves as a building block in synthesizing complex molecules and exploring reaction mechanisms.
- Biology It is useful as a biochemical probe and for studying interactions with biological macromolecules.
- Medicine This compound shows promise in drug design and development for potential therapeutic uses. One study used aminohexanoic acid linkers in a phosphoramidate scaffold to improve prostate-specific membrane antigen (PSMA) binding and inhibition, which is important for in vivo imaging properties. Installing aminohexanoic acid (AH) linkers in the phosphoramidate scaffold improved their PSMA binding and inhibition and was critical for achieving suitable in vivo imaging properties, positioning [ 18F] 5 and [ 18F] 6 as favorable candidates for future prostate cancer imaging clinical trials .
- Industry It is used to make specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The amino-acetic acid moiety can interact with amino acid residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
tert-Butoxycarbonylamino-pyridin-3-yl-acetic Acid
- Molecular Formula : C₁₂H₁₆N₂O₄
- Molecular Weight : 252.27 g/mol
- Key Features: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino acid moiety.
- Implications : The Boc group enhances stability during synthetic processes but requires acidic deprotection for biological activity. The increased hydrophobicity (due to the tert-butyl group) may reduce aqueous solubility compared to the target compound .
7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic Acid
- Molecular Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 266.3 g/mol
- Key Features: Substitutes acetic acid with a heptanoic acid chain.
- This modification may align with prodrug strategies or targeting hydrophobic binding pockets .
{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic Acid
- Molecular Formula : C₁₂H₁₁N₃O₃S
- Molecular Weight : 277.3 g/mol
- Key Features: Contains a thiazolidinone core with a 4-methylphenyl substituent.
- Implications: The thiazolidinone ring introduces conformational rigidity and hydrogen-bonding capacity, which may improve target binding affinity. Such derivatives are explored in diabetes and cancer research due to their enzyme-inhibitory properties .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid | 196.16 | ~0.5 | Moderate | Pyridine, hydroxyl, carboxylic acid |
| tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid | 252.27 | ~1.8 | Low | Boc-protected amine, carboxylic acid |
| 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid | 266.3 | ~2.2 | Low | Aliphatic chain, carboxylic acid |
| {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid | 277.3 | ~1.5 | Moderate | Thiazolidinone, aryl amine |
Biological Activity
[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid, also known as a derivative of pyridine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article aims to summarize the current understanding of its biological activity, including antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The chemical structure of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 180.16 g/mol
- Functional Groups : Hydroxyl group (-OH), carbonyl group (C=O), and amino group (-NH).
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4.51 mM |
| Compound B | Escherichia coli | 3.92 mM |
| Compound C | Candida albicans | 4.01 mM |
These results indicate that the presence of specific functional groups enhances antimicrobial efficacy, with MIC values comparable to standard antibiotics such as ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Case Study : A study conducted on FaDu hypopharyngeal tumor cells revealed that the compound exhibited cytotoxicity levels higher than those observed with conventional chemotherapeutics like bleomycin .
The biological activity of [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It may bind to receptors associated with cancer progression, inhibiting their activity and reducing tumor growth .
Structure-Activity Relationship (SAR)
A thorough analysis of the structure-activity relationship (SAR) reveals that modifications to the pyridine ring and functional groups significantly influence biological activity. For example:
Q & A
Q. How are reaction byproducts minimized during the synthesis of this compound?
- Answer : Use molecular sieves (3 Å) to scavenge water and suppress hydrolysis. Optimize stoichiometry (e.g., 1.2 equiv. of nucleophile) and employ scavenger resins (e.g., QuadraSil MP) to remove excess reagents. Monitor byproduct formation via TLC or GC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
